molecular formula C8H9NO3 B2918060 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 24186-78-5

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2918060
CAS No.: 24186-78-5
M. Wt: 167.164
InChI Key: KEUKIIMPYLKESR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 24186-78-5) is a pyridine derivative characterized by a 1,6-dihydropyridine ring with methyl groups at positions 2 and 4, a ketone at position 6, and a carboxylic acid at position 2. It is synthesized via phenacylation of 6-methyl-β-nitropyridin-2-ones and subsequent heterocyclization, as confirmed by X-ray crystallography and DFT studies . The compound is commercially available (Reagent Grade, Aladdin) and serves as a precursor for pharmaceuticals, agrochemicals, and advanced heterocycles .

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUKIIMPYLKESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24186-78-5
Record name 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Preparation Methods

The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide . One common method includes the reaction of the carboxamide with sodium nitrite in sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred overnight and poured into ice-cold water to precipitate the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key analogues, their substituents, synthesis routes, and biological activities:

Compound Substituents Synthesis Key Properties/Activities References
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 24186-78-5) 2,4-dimethyl; 3-COOH; 6-oxo Phenacylation of 6-methyl-β-nitropyridin-2-ones; X-ray validated Precursor for thieno[2,3-d]pyrimidin-4(3H)-ones and pyridines via Vilsmeier–Haack reactions
5-Acetyl-1,6-dihydro-3-pyridinecarboxylic acid 5-acetyl; 3-COOH; 6-oxo Isolated from Hericium erinaceus; NMR/HMBC confirmed Promotes neuronal survival and TrkA/Erk1/2-mediated neurite outgrowth
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid 5-Cl; 1-(2,4-dichlorobenzyl); 3-COOH; 6-oxo Halogenation and benzylation of parent compound Potential antimicrobial/antifungal activity (structural inference)
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 57658-59-0) 4-OCH₃; 3-COOH; 6-oxo Alkaline hydrolysis of ester precursors Noted for solubility modulation in drug design
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid 5-CN; 2-CF₃; 3-COOH; 6-oxo Vilsmeier–Haack reagent on carboxamide precursor Cardiotonic activity (positive inotropic effect, though weaker than milrinone)
6-Oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 260RWO9IY8) 1-phenyl; 3-COOH; 6-oxo Direct substitution or cyclization methods Investigated as pirfenidone metabolite with antifibrotic potential

Biological Activity

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS No. 24186-78-5) is a heterocyclic organic compound characterized by its unique structural features, including a pyridine ring substituted with two methyl groups, a keto group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

  • Molecular Formula : C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Structure : The compound's structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values :

MicroorganismMIC (µg/mL)
Escherichia coli4.8
Staphylococcus aureus9.8
Candida albicans16.7

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It is hypothesized that these effects are mediated through interactions with specific biological targets involved in inflammatory pathways. Further research is necessary to elucidate these mechanisms and confirm the therapeutic potential of this compound in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the keto group and the carboxylic acid functionality is believed to enhance its interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds reveals distinct differences in their biological activities:

Compound NameStructural FeaturesNotable Activity
1-MethylpyridineMethyl group on the pyridine ringLacks carboxylic acid
3-Pyridinecarboxylic AcidCarboxylic acid groupNo keto or dimethyl groups
2-Amino-4-methylpyridineAmino groupDifferent reactivity

These comparisons highlight how variations in functional groups can significantly alter the bioactivity of related compounds .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate to strong inhibition against several bacterial strains, validating its potential as an antibacterial agent .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of similar pyridine derivatives. The study suggested that modifications at the 6-position could enhance anti-inflammatory activity, indicating a promising avenue for further research on this compound .

Future Directions

The current understanding of this compound's biological activity is still evolving. Future studies should focus on:

  • Mechanistic Studies : Elucidating the exact mechanisms through which this compound exerts its antimicrobial and anti-inflammatory effects.
  • In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.
  • Structure Optimization : Exploring structural modifications to enhance efficacy and reduce toxicity.

Q & A

Q. How to design ester derivatives for improved bioavailability?

  • Methodological Answer : Esterification of the carboxylic acid (e.g., ethyl or methyl esters) enhances membrane permeability. Synthesize derivatives via Steglich esterification (DCC/DMAP). LogP values (e.g., calculated via ChemAxon) guide lipophilicity optimization. In vitro Caco-2 assays measure permeability coefficients .

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